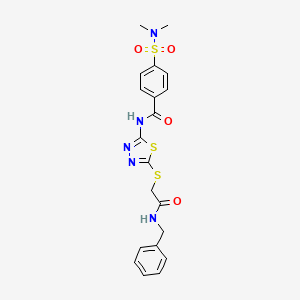

![molecular formula C21H16ClFN4O3 B2502769 5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide CAS No. 953168-80-4](/img/structure/B2502769.png)

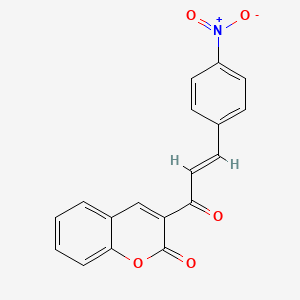

5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide is a structurally complex molecule that appears to be related to a class of compounds with significant pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as imidazo[1,2-b]pyridazine and methoxybenzamide are present in the compounds studied within these papers, suggesting potential biological activities such as anticancer and anxiolytic effects .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simpler aromatic compounds. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . Similarly, substituted pyrazole derivatives were prepared from benzamide derivatives through reactions with hydrazine or its derivatives . These methods could potentially be adapted for the synthesis of this compound, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, which provides detailed information about the crystal system and bond lengths and angles . Density functional theory (DFT) calculations are often used to optimize geometric parameters and to compare with experimental values. The molecular electrostatic potential (MEP) surface maps are investigated to understand the electronic characteristics of the molecules .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their interactions with biological targets. For instance, molecular docking studies have shown that similar compounds may exhibit inhibitory activity against specific proteins, which is indicative of their potential mechanism of action . The presence of functional groups like methoxy and chloro substituents can also influence the reactivity of the benzamide core, potentially leading to various biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure. The presence of halogens and methoxy groups can affect the lipophilicity, solubility, and overall pharmacokinetic profile. The compounds' ability to bind to biological targets, as evidenced by their IC50 values in displacement assays, provides insight into their affinity and potential efficacy as therapeutic agents . The pharmacological screening of similar compounds has shown a range of activities, including anti-inflammatory effects, which could be relevant for the compound .

科学的研究の応用

Synthesis and Chemical Interactions

The synthesis of compounds within the imidazo[1,2-b]pyridazine category, to which the mentioned compound is related, has been a subject of research due to their significant binding affinity to benzodiazepine receptors. For instance, Barlin et al. (1996) explored the synthesis of various derivatives and their interaction with central and peripheral-type benzodiazepine receptors, noting that steric effects influence the interaction with these receptors. Their work contributes to the understanding of how modifications in the molecular structure can impact receptor binding and opens avenues for designing compounds with targeted receptor activity (Barlin, Davies, Harrison, Ireland, & Willis, 1996).

Pharmacological Evaluation

Another aspect of research focuses on the pharmacological evaluation of compounds with similar structures for potential therapeutic applications. For example, the work by Faizi et al. (2017) on novel 4-thiazolidinone derivatives showcases the anticonvulsant activity of these compounds, indicating the broader potential of similar structures in therapeutic applications beyond their traditional receptor interaction studies. Their research highlights the possibility of utilizing such compounds for the development of new anticonvulsant medications (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Potential Anticancer Activity

Furthermore, compounds within this family have been evaluated for their anticancer potential. Hammam et al. (2005) synthesized novel fluoro-substituted benzo[b]pyran compounds and assessed their anti-lung cancer activity, demonstrating the application of such chemical structures in oncological research. Their findings suggest that structural analogs, including the compound , could be investigated for their efficacy against various types of cancer, leveraging their cytotoxic effects at low concentrations (Hammam, El-Salam, Mohamed, & Hafez, 2005).

作用機序

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with multiple receptors

Mode of Action

Based on its structural similarity to indole derivatives, it may bind with high affinity to its targets, leading to various biological effects .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the broad spectrum of biological activities associated with indole derivatives , this compound could potentially have diverse effects at the molecular and cellular levels.

生化学分析

Biochemical Properties

5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide plays a pivotal role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression. The interaction with CDKs involves binding to the active site of the enzyme, thereby inhibiting its activity and leading to cell cycle arrest. Additionally, this compound has been found to modulate the activity of GABA A receptors, which are critical for neurotransmission in the central nervous system .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential. It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation. Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, preventing ATP from accessing the site and thereby inhibiting kinase activity. This inhibition leads to the downregulation of cyclin D1 and other cell cycle proteins, causing cell cycle arrest at the G1 phase. Additionally, the compound interacts with GABA A receptors by binding to the benzodiazepine site, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The effects on normal cells are less pronounced, indicating a degree of selectivity for cancerous cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is metabolized primarily in the liver through cytochrome P450 enzymes. The compound undergoes oxidative demethylation and dechlorination, resulting in the formation of several metabolites. These metabolites are further conjugated with glucuronic acid and excreted via the urine. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters, such as P-glycoprotein, which can affect its cellular uptake and distribution. Additionally, the compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which may contribute to its observed toxic effects at high doses .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. The compound’s localization to the mitochondria is associated with its ability to disrupt mitochondrial membrane potential and induce apoptosis. Additionally, the compound may undergo post-translational modifications that facilitate its targeting to specific cellular compartments, further influencing its activity and function .

特性

IUPAC Name |

5-chloro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN4O3/c1-29-18-6-4-13(22)10-14(18)21(28)25-16-9-12(3-5-15(16)23)17-11-27-19(24-17)7-8-20(26-27)30-2/h3-11H,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCPLNDKDHAKHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2502691.png)

![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502694.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2502695.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2502696.png)

![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2502706.png)